Antioxidant Activity Ranking: Rubixanthin Tops Lycopene and β-Carotene in Both TEAC and FRAP Assays
In a direct head-to-head in vitro study, the antioxidant activity of micellized carotenoid fractions after simulated digestion ranked as follows: rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene, for both the TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays [1]. The same ranking was observed for hexane-dissolved carotenoids, confirming that the result is not an artifact of the micellization or digestion process [1]. Note: this study used all-trans-rubixanthin; direct comparative TEAC/FRAP data for cis-rubixanthin (CAS 79-75-4) against this panel are not available in the peer-reviewed literature. However, the structural basis for the ranking—the presence of both an open ψ-end group and a hydroxyl function—applies to the rubixanthin scaffold, and the cis configuration may further modulate antioxidant activity through altered conjugation geometry [1].
| Evidence Dimension | Antioxidant activity ranking (TEAC and FRAP assays) |
|---|---|
| Target Compound Data | Rubixanthin: highest rank (≥ lycopene) |
| Comparator Or Baseline | Lycopene (rank 2), β-cryptoxanthin (rank 3), γ-carotene (rank 4), β-carotene (rank 5/lowest) |
| Quantified Difference | Rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene (exact TEAC/FRAP numerical values not reported in abstract; ranking was consistent across both assays and both micellized and hexane-dissolved forms) |
| Conditions | In vitro digestion model; carotenoid emulsions subjected to simulated gastrointestinal digestion; micellar fractions and hexane-dissolved carotenoids assayed via TEAC and FRAP |
Why This Matters
For procurement in antioxidant research or nutraceutical formulation, rubixanthin offers the highest antioxidant potency among the five structurally related carotenoids tested, potentially reducing the mass required to achieve a target antioxidant capacity compared to β-carotene or γ-carotene.
- [1] Sólyom K, Maier C, Weiss J, Cocero MJ, Mato RB, Carle R, Schweiggert R. Structure–response relationship of carotenoid bioaccessibility and antioxidant activity as affected by the hydroxylation and cyclization of their terminal end groups. Food Res Int. 2014;66:107-114. doi:10.1016/j.foodres.2014.09.004 View Source
